molecular formula C17H14ClN3O3 B4502608 N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4502608
M. Wt: 343.8 g/mol
InChI Key: FBSLVWUAZFGABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chlorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 343.0723690 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiotonic Activity

Research on dihydropyridazinone derivatives, which share a similar structure to the specified compound, has demonstrated significant cardiotonic activity. These compounds have shown potent positive inotropic effects in animal models. For instance, studies have identified compounds with profound increases in contractility, sustained over extensive periods, suggesting potential applications in treating heart failure conditions (Robertson et al., 1986).

Antimicrobial Evaluation

Synthesis and evaluation of novel compounds containing furyl and pyridazinyl groups have demonstrated significant antimicrobial properties. These compounds, through their structural design, have been tested against various bacterial strains, showing promising antibacterial activities (Altalbawy, 2013).

Synthesis of Fused Azines and Pyridazines

Research into novel syntheses of pyridazin-3-one and amino-5-arylazopyridine derivatives has contributed to the development of new classes of fused azines. These methodologies facilitate the creation of complex molecular structures that could have various applications in material science and pharmaceutical development (Ibrahim & Behbehani, 2014).

Analgesic Activity

Certain furyl and pyridazinone derivatives have been investigated for their analgesic properties. Studies have synthesized and evaluated these compounds, revealing that specific substitutions can significantly enhance analgesic effects. This research offers insights into developing new pain management therapies (Demchenko et al., 2012).

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-4-1-3-12(9-13)10-19-16(22)11-21-17(23)7-6-14(20-21)15-5-2-8-24-15/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSLVWUAZFGABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 6
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N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.